molecular formula C16H17N5OS B2573601 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 381689-25-4

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B2573601
CAS No.: 381689-25-4
M. Wt: 327.41
InChI Key: XEOLLMYFIPCWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core (triazole and pyrimidine rings) with a sulfanyl acetamide side chain. It was designed to optimize herbicidal activity by introducing a 5,7-dimethyl substitution on the triazolo pyrimidine ring and a 2-methylphenyl group on the acetamide moiety . Synthesized via a three-step route, it demonstrated potent pre-emergent herbicidal activity against Brassica campestris (rape) and Echinochloa crusgalli (barnyardgrass) at concentrations as low as 50 μg/mL. The sulfanyl (-S-) linkage between the core and the acetamide group distinguishes it from sulfonamide or sulfonyl derivatives, influencing its bioavailability and target binding .

Properties

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-10-6-4-5-7-13(10)18-14(22)9-23-16-19-15-17-11(2)8-12(3)21(15)20-16/h4-8H,9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOLLMYFIPCWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN3C(=CC(=NC3=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a derivative of the triazolo-pyrimidine class known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a triazolo-pyrimidine moiety linked to a sulfanyl group and an acetamide functional group. The molecular formula is C13H15N5SC_{13}H_{15}N_5S with a molecular weight of approximately 273.36 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in nucleotide metabolism and signal transduction pathways, which are critical in cancer progression.
  • Metal Coordination : The triazole ring can form coordination complexes with metal ions, enhancing its cytotoxic effects against cancer cells by disrupting cellular processes.

Anticancer Activity

Research indicates that compounds similar to 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Breast Cancer Cells : Studies have demonstrated that triazolo-pyrimidine derivatives can inhibit the growth of MDA-MB-231 breast cancer cells by inducing apoptosis and inhibiting angiogenesis markers like VEGF and MMP-9 .
CompoundIC50 (µM)Cancer Type
5-Thioxo analogues42.63Thymidine Phosphorylase Inhibition
2-Methylphenyl derivativeVariesBreast Cancer

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. In silico studies suggest that it can inhibit TNFα signaling pathways, which are implicated in various inflammatory diseases .

Case Studies

  • Structure-Activity Relationship (SAR) Studies :
    • A study focused on the SAR of triazolo-pyrimidines revealed that modifications at specific positions significantly enhance their biological activity against thymidine phosphorylase .
  • Cytotoxicity Assessment :
    • An experimental assessment showed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Inhibitory Effects on Angiogenesis :
    • The compound's ability to downregulate angiogenesis markers was confirmed through in vitro assays on breast cancer cell lines, highlighting its potential as an anti-cancer agent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and bladder cancer cells. The mechanism of action is believed to involve the formation of metal complexes that interact with DNA or proteins, leading to apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
T24 (Bladder)15.0
A549 (Lung)18.0

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it exhibits significant antibacterial effects against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of the sulfanyl group is thought to enhance its activity.

Table 2: Antimicrobial Activity Data

PathogenActivity LevelReference
Methicillin-resistant MRSAStrong
Escherichia coliModerate
Biofilm InhibitionObserved

Material Science Applications

In addition to its biological applications, the compound has been explored for its potential use in material science. Its ability to form coordination complexes makes it suitable for developing new materials with unique electronic and optical properties.

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions such as platinum and zinc. These complexes have been studied for their catalytic properties and potential applications in sensors.

Table 3: Coordination Complexes Formed

Metal IonComplex TypeApplication Area
PlatinumBidentate ComplexCatalysis
ZincMonodentate ComplexSensor Technology

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Analysis

Substituent Effects on the Triazolo Pyrimidine Core

Position Substituent Impact on Activity
5,7 Dimethyl Enhances lipophilicity and enzyme inhibition
5,7 Dimethoxy Reduces herbicidal potency due to increased polarity

Linkage Group Comparison

Group Example Compound Bioactivity Profile
Sulfanyl (-S-) Target Compound Moderate persistence, selective weed control
Sulfonamide (-SO₂-NH-) Flumetsulam High ALS inhibition, broad-spectrum activity
Sulfonyl (-SO₂-) Compound 4 () Higher reactivity but phytotoxicity risks

Data Tables

Table 1: Comparative Herbicidal Activity (50 μg/mL)

Compound Target Weed (Inhibition %) Reference
Target Compound Rape: 85%, Barnyardgrass: 78%
Flumetsulam Broadleaf weeds: >90%
Compound 8a (dimethoxy) Rape: 60%, Barnyardgrass: 55%

Table 2: Structural and Functional Comparison

Compound Core Structure Substituents Application
Target Compound Triazolo[1,5-a]pyrimidine 5,7-dimethyl, sulfanyl Herbicide
F-DPA Pyrazolo[1,5-a]pyrimidine 4-fluorophenyl, acetamide Radiotracer
DPA-714 () Pyrazolo[1,5-a]pyrimidine 2-fluoroethoxy, acetamide Neuroimaging

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide, and how are intermediates purified?

Answer:
The synthesis typically involves nucleophilic substitution at the sulfur atom of the triazolopyrimidine core. For example, intermediates like 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol may react with activated acetamide derivatives (e.g., bromo- or chloroacetamides) in polar aprotic solvents (e.g., acetonitrile) under basic conditions (e.g., 3-picoline) . Purification often employs gradient elution column chromatography, such as ethyl acetate/light petroleum mixtures (e.g., EtOAc:petroleum = 2:8 to 3:7) to isolate products with >95% purity . Key intermediates are characterized via 1H^1H-NMR (e.g., DMSO-d6d_6, δ 2.83 ppm for methyl groups) and IR spectroscopy (e.g., 1654 cm1^{-1} for amide C=O stretching) .

Basic: What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Answer:

  • 1H^1H-NMR : Methyl groups on the triazolopyrimidine ring appear as singlets (δ ~2.8–3.0 ppm), while aromatic protons from the 2-methylphenyl moiety resonate at δ ~7.1–7.9 ppm .
  • X-ray crystallography : For analogs like N-(4-chlorophenyl)-5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-amine, single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) confirms bond lengths (e.g., C–S bond ~1.7–1.8 Å) and dihedral angles between aromatic systems .
  • IR spectroscopy : Stretching vibrations for sulfanyl (C–S, ~700 cm1^{-1}) and amide (N–H, ~3431 cm1^{-1}) groups are critical for functional group identification .

Advanced: How can researchers optimize reaction conditions to improve yield in the sulfanyl-acetamide coupling step?

Answer:
Key variables include:

  • Solvent selection : Acetonitrile or ethanol is preferred for solubility and nucleophilicity enhancement .
  • Base choice : 3-Picoline or 3,5-lutidine improves reaction efficiency by scavenging HCl without forming stable byproducts .
  • Temperature control : Reactions at 60–70°C for 24–72 hours balance kinetics and side-product suppression .
  • Stoichiometry : A 1.1–1.2 molar excess of the acetamide derivative minimizes unreacted triazolopyrimidine thiol .
    Yield optimization can be monitored via TLC (Rf ~0.3–0.5 in EtOAc/petroleum) and validated by HPLC with C18 columns (acetonitrile/water mobile phase) .

Advanced: How can contradictions in pharmacological activity data between in vitro and in vivo models be resolved?

Answer:

  • Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid clearance pathways .
  • Solubility limitations : Use co-solvents (e.g., DMSO:PBS = 1:9) or nanoformulations to enhance bioavailability in vivo .
  • Target engagement : Employ thermal shift assays (TSA) to confirm binding to proposed targets (e.g., kinases or GPCRs) and correlate with functional assays .
  • Species-specific differences : Compare murine vs. human CYP450 metabolism profiles to explain divergent pharmacokinetics .

Advanced: What computational strategies predict the binding affinity of this compound to biological targets?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., triazolopyrimidine-binding enzymes). Focus on hydrogen bonding (amide NH to Asp/Glu residues) and π-π stacking (aromatic rings) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER or GROMACS) to assess binding pose retention .
  • QSAR models : Train models on PubChem bioactivity data (e.g., IC50_{50} values for kinase inhibitors) to predict potency .

Advanced: How can researchers address challenges in resolving crystal structures of analogs with similar substituents?

Answer:

  • Crystallization conditions : Optimize solvent mixtures (e.g., DMF/water) and slow evaporation at 4°C to grow diffraction-quality crystals .
  • Heavy atom incorporation : Introduce bromine or chlorine substituents (e.g., 4-chlorophenyl analogs) to enhance anomalous scattering .
  • Data refinement : Use SHELXL for full-matrix least-squares refinement, prioritizing thermal displacement parameters (ADPs) for methyl groups to mitigate disorder .

Advanced: What experimental designs are recommended for analyzing structure-activity relationships (SAR) in this compound class?

Answer:

  • Variation of substituents : Synthesize derivatives with substituents at the 5,7-dimethyl (e.g., Cl, OMe) and 2-methylphenyl (e.g., electron-withdrawing F, NO2_2) positions .
  • Biological assays : Test against panels of enzymes (e.g., kinases) or cell lines (e.g., cancer models) using dose-response curves (pIC50_{50} values) .
  • Statistical analysis : Apply multivariate regression (e.g., PLS) to correlate Hammett σ values or logP with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.